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molecular formula C10H10N2O3 B8536445 7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one

7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one

Cat. No. B8536445
M. Wt: 206.20 g/mol
InChI Key: IDPFNMHCMKYVDO-UHFFFAOYSA-N
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Patent
US04665070

Procedure details

A stoichiometric amount of 3% hydrogen chloride in dioxane is added to a solution of 1.0 g. of 7-amino-2-ethoxy-4H-3,1-benzoxazin-4-one in 20 ml dioxane. Diethyl ether is added until precipitation is complete. The product is filtered, washed with ether, air dried and recrystallized to give 7-amino-2-ethoxy-4H-3,1-benzoxazin-4-one hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[CH:16]=[CH:15][C:6]2[C:7](=[O:14])[O:8][C:9]([O:11][CH2:12][CH3:13])=[N:10][C:5]=2[CH:4]=1.C(OCC)C>O1CCOCC1>[ClH:1].[NH2:2][C:3]1[CH:16]=[CH:15][C:6]2[C:7](=[O:14])[O:8][C:9]([O:11][CH2:12][CH3:13])=[N:10][C:5]=2[CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(C(OC(=N2)OCC)=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with ether, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CC2=C(C(OC(=N2)OCC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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